molecular formula C43H66N8O11S B606991 ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate CAS No. 314263-42-8

ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate

Cat. No.: B606991
CAS No.: 314263-42-8
M. Wt: 903.106
InChI Key: MHOVYDVXSWUHAZ-NNBHGYTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, oxo, hydroxyphenyl, and carbamoyl groups, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Target of Action

DCG04 is an activity-based probe for cysteine cathepsins . It is a multivalent ligand for the mannose-6-phosphate receptor (MPR) . MPRs are ubiquitously expressed receptors that can target compounds to the lysosomal compartments of various cell types .

Mode of Action

DCG04 binds to the MPR through a mannose-6-phosphate (M6P) glycopeptide . This binding enables the fluorescent readout of its receptor-targeting properties . The compound’s interaction with its targets leads to the effective labeling of cysteine cathepsins in cell lysates and live cells .

Biochemical Pathways

The primary biochemical pathway affected by DCG04 involves the targeting of compounds to the lysosomal compartments of cells via the MPR . The introduction of a phosphate ester, compared to a mannose-containing ligand, can completely change the uptake spectrum in COS and dendritic cells . The competition with mannose-6-phosphate eliminates all probe uptake in COS cells , suggesting that the M6P cluster targets the MPR and ensures the targeted delivery of cargo bound to the cluster to the lysosomal pathway .

Pharmacokinetics

Its ability to effectively label cysteine cathepsins in cell lysates and live cells suggests that it has good cellular permeability .

Result of Action

The result of DCG04 action is the effective labeling of cysteine cathepsins in cell lysates and live cells . This labeling allows for the fluorescent readout of the compound’s receptor-targeting properties . In the context of radiation treatment, the inhibition of cathepsin B led to a significant upregulation in the expression of the proapoptotic protein BAX, while it induced a significant reduction in the expression of the antiapoptotic protein BCL-2 .

Action Environment

The action environment of DCG04 primarily involves the intracellular environment, specifically the lysosomal compartments of cells

Safety and Hazards

According to the safety data sheet, DCG04 is for research use only and not for medicinal, household, or other uses . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, move the victim into fresh air . If swallowed, rinse mouth with water and do not induce vomiting .

Future Directions

One paper suggests that DCG04 could be used to investigate the role of cathepsin B in mediating radiation resistance in cancer cells . This indicates that DCG04 could have potential applications in cancer research, particularly in studying mechanisms of radiation resistance.

Biochemical Analysis

Biochemical Properties

DCG04 interacts with cysteine cathepsins, a group of proteolytic enzymes . The nature of these interactions is based on the ability of DCG04 to act as a probe, enabling the fluorescent readout of the receptor-targeting properties of these enzymes .

Cellular Effects

The cellular effects of DCG04 are primarily related to its role in endolysosomal targeting . By interacting with the mannose-6-phosphate receptor, DCG04 influences cellular processes related to the degradation and recycling of proteins within the endolysosomal system .

Molecular Mechanism

At the molecular level, DCG04 exerts its effects through binding interactions with the mannose-6-phosphate receptor . This interaction enables DCG04 to act as a probe for cysteine cathepsins, potentially influencing their activity and thus affecting protein degradation processes within the cell .

Metabolic Pathways

DCG04 is involved in the metabolic pathways related to protein degradation and recycling within the endolysosomal system . It interacts with cysteine cathepsins, which play a key role in these processes .

Transport and Distribution

DCG04 is transported to the endolysosomal system within cells, where it interacts with the mannose-6-phosphate receptor . This interaction enables DCG04 to influence the distribution and activity of cysteine cathepsins within this system .

Subcellular Localization

DCG04 is localized within the endolysosomal system of cells . Its activity and function within this system are influenced by its interaction with the mannose-6-phosphate receptor and cysteine cathepsins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate typically involves multi-step organic synthesis. Each step requires specific reaction conditions, such as temperature, pH, and the presence of catalysts or solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of amino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield an alcohol.

Comparison with Similar Compounds

Ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate can be compared with other similar compounds, such as:

    This compound: Similar structure but with different functional groups.

    This compound: Different stereochemistry or isomeric forms.

These comparisons highlight the unique features of ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]

Properties

IUPAC Name

ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31?,32?,35?,36?,37?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVYDVXSWUHAZ-NNBHGYTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(O1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66N8O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744271
Record name N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

903.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314263-42-8
Record name N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does DCG04 interact with cysteine proteases and what are the downstream effects?

A1: DCG04, or Ethyl (2S, 3S)-epoxysuccinate-Leu-Tyr-Acp-Lys (Biotin)-NH2, acts as an in vitro activity-based probe for labeling cysteine cathepsins. It specifically binds to the active site of cysteine cathepsins, forming a covalent bond. This irreversible binding allows for the detection and quantification of active cathepsins in cells and tissues. [] For instance, in KB-3-1 cells treated with Enniatin B and Beauvericin, DCG04 labeling of Cathepsin L remained unaffected, while labeling of Cathepsin B was significantly reduced, indicating a specific disruption of Cathepsin B trafficking to lysosomes. []

Q2: What is the role of DCG04 in studying radiation resistance in cancer cells?

A2: DCG04 plays a crucial role in investigating the involvement of cathepsins in cancer cell radioresistance. In a study using the Caco-2 colon carcinoma cell line, DCG04 was used to label active Cathepsin B. [] Results showed that radiation treatment led to increased Cathepsin B expression, and its inhibition using CA074, a specific inhibitor, enhanced radiation-induced cell death. [] This suggests that Cathepsin B activity contributes to radiation resistance in this cell line, and DCG04 serves as a valuable tool to study this phenomenon.

Q3: Can you elaborate on the use of DCG04 in studying the egress of intracellular parasites?

A3: While the provided abstracts don't offer specific examples of DCG04 being used directly in parasite egress studies, they do highlight the importance of cysteine proteases in this process. DCG04, as an inhibitor of cysteine proteases, could be utilized to investigate the roles of these enzymes in the egress of intracellular parasites like Plasmodium spp. and T. gondii. [] By inhibiting specific cathepsins within the parasite or host cell, researchers could assess their contribution to parasite escape from parasitophorous vacuoles or host cells. Further research utilizing DCG04 in this context could provide valuable insights into parasite biology and potential therapeutic targets.

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